N-(4-bromo-2-ethylphenyl)propanamide
Overview
Description
N-(4-bromo-2-ethylphenyl)propanamide, also known as Brn-2-Et-Ph-Pro-NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the propanamide family and is synthesized through a specific method that involves several steps.
Scientific Research Applications
Synthesis and Molecular Structure
N-(4-bromo-2-ethylphenyl)propanamide has been explored in the synthesis of complex molecular structures. For instance, Kulai and Mallet-Ladeira (2016) studied its use in the synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. This compound was analyzed using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction, demonstrating its utility in polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Reactivity and Product Formation
The reactivity of similar compounds, like 3-bromo-N-(p-bromophenyl)propanamide, was studied by Pandolfi et al. (2019). They examined the molecule's interaction with different bases, leading to the formation of diverse products like β-lactams and acrylanilides. This research highlights the compound's potential in synthesizing biologically active molecules (Pandolfi et al., 2019).
Molecular Properties and Vibrational Frequencies
Research conducted by Viana et al. (2016) on paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, focused on determining molecular properties and interpreting vibrational mode couplings. This kind of study is crucial for understanding the physical and chemical properties of drug molecules and their analogues (Viana et al., 2016).
Photochemical Studies
The photochemistry of monothioimides, including compounds like N-(4-bromophenyl)-N-[phenyl(thiocarbonyl)]-3-phenyl-propanamide, was explored by Fu, Scheffer, and Trotter (1998). These studies are significant in understanding the light-induced reactions of complex organic compounds, which can have implications in fields like material science and photopharmacology (Fu, Scheffer, & Trotter, 1998).
properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-7-9(12)5-6-10(8)13-11(14)4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPBVQPQNLENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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